molecular formula C6H4Cl3N B1320063 2,3-Dichloro-4-(chloromethyl)pyridine CAS No. 329794-26-5

2,3-Dichloro-4-(chloromethyl)pyridine

Cat. No. B1320063
CAS RN: 329794-26-5
M. Wt: 196.5 g/mol
InChI Key: DPQDIYZEHWAIQQ-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-(chloromethyl)pyridine is a chemical compound with the molecular formula C6H4Cl3N . It has a molecular weight of 196.46 . It is a solid substance with a melting point between 43 - 45°C .


Molecular Structure Analysis

The InChI code for 2,3-Dichloro-4-(chloromethyl)pyridine is 1S/C6H4Cl3N/c7-3-4-1-2-10-6(9)5(4)8/h1-2H,3H2 . This indicates the positions of the chlorine atoms and the nitrogen atom in the pyridine ring.


Physical And Chemical Properties Analysis

2,3-Dichloro-4-(chloromethyl)pyridine is a solid substance with a melting point between 43 - 45°C . It has a molecular weight of 196.46 .

Scientific Research Applications

Agrochemical Applications

2,3-Dichloro-4-(chloromethyl)pyridine is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical ingredients . Trifluoromethylpyridine (TFMP) derivatives are primarily used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

TFMP derivatives are also used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Veterinary Applications

In the veterinary industry, two products containing the TFMP moiety have been granted market approval . These products likely leverage the unique properties of TFMP derivatives for effective treatments in veterinary medicine .

Synthesis of Fluorinated Pyridines

2,3-Dichloro-4-(chloromethyl)pyridine can be used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .

Synthesis of Trifluoromethylpyridines

2,3-Dichloro-4-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine . Subsequent vapor–phase fluorination produces 2,3,5-DCTF .

Synthesis of F18 Substituted Pyridines

Synthetic methods for preparation of 18 F-substituted pyridines, which present a special interest as potential imaging agents for various biological applications, are also reviewed .

Safety and Hazards

The safety information for 2,3-Dichloro-4-(chloromethyl)pyridine indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this compound .

properties

IUPAC Name

2,3-dichloro-4-(chloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl3N/c7-3-4-1-2-10-6(9)5(4)8/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQDIYZEHWAIQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1CCl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594264
Record name 2,3-Dichloro-4-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-4-(chloromethyl)pyridine

CAS RN

329794-26-5
Record name 2,3-Dichloro-4-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

(2,3-Dichloro-pyridin-4-yl)-methanol (0.256 g, 1.44 mmol) was dissolved in 5 mL anhydrous under N2. Anhydrous DMF (o. 111 mL, 1.44 mmol) was added followed by dropwise addition of POCl3 (0.134 mL, 1.44 mmol). The reaction was stirred at RT overnight. After 16 h the reaction was quenched by the addition of sat aq NaHCO3. The mixture was extracted 3× with DCM. The organic phases were dried over Na2SO4, filtered, and concentrated to provide the pure titled compound. 1H NMR (CDCl3) δ 8.33 (d, 1H, J=4.9 Hz), 7.44 (d, 1H, J=4.9 Hz), 4.68 (s, 2H).
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